molecular formula C25H23N3O4S B11368768 5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11368768
M. Wt: 461.5 g/mol
InChI Key: NLVFHILMINGLFR-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the carboxamide group and the aromatic rings. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide include other oxazole derivatives and carboxamide-containing compounds. Examples include:

  • 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-17-9-10-19(15-18(17)2)24-16-23(27-32-24)25(29)26-20-11-13-22(14-12-20)33(30,31)28(3)21-7-5-4-6-8-21/h4-16H,1-3H3,(H,26,29)

InChI Key

NLVFHILMINGLFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C

Origin of Product

United States

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